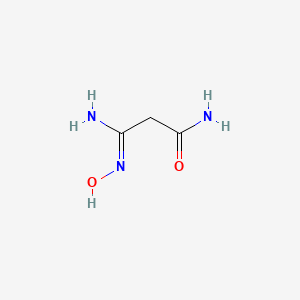

(3Z)-3-Amino-3-(hydroxyimino)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3Z)-3-amino-3-hydroxyiminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-2(6-8)1-3(5)7/h8H,1H2,(H2,4,6)(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVNGLBVTSTVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=N/O)/N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 3z 3 Amino 3 Hydroxyimino Propanamide

Established Synthetic Pathways for the Core Propanamide Scaffold

The synthesis of the (3Z)-3-Amino-3-(hydroxyimino)propanamide core structure relies on the formation of the amidoxime (B1450833) functional group from a suitable nitrile precursor. This transformation is a cornerstone in the preparation of this class of compounds.

Precursor Selection and Reaction Optimization for the Chemical Compound

The most direct and widely utilized precursor for the synthesis of 3-Amino-3-(hydroxyimino)propanamide is 2-cyanoacetamide. This approach involves the nucleophilic addition of hydroxylamine (B1172632) to the nitrile group of 2-cyanoacetamide. The reaction is typically performed by treating the nitrile precursor with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in a suitable solvent system like a methanol/water mixture. The base is essential to liberate the free hydroxylamine from its hydrochloride salt.

Optimization of this reaction involves controlling stoichiometry, temperature, and reaction time to maximize yield and minimize side products. For analogous syntheses, equimolar amounts of the cyano precursor and hydroxylamine hydrochloride are used with a half equivalent of sodium carbonate. The reaction is often carried out at reflux temperature for several hours to ensure complete conversion nih.gov. An alternative method involves the reaction of 2-cyanoacetamides with nitrites, such as sodium nitrite, under mildly acidic conditions, which generates the hydroxyimino group at the α-carbon google.com. This method can achieve high yields while avoiding cyclization side products by maintaining low temperatures (e.g., 50°C) and using substoichiometric amounts of acid google.com.

The table below summarizes typical conditions for the synthesis of amidoximes from nitrile precursors, which are applicable to the synthesis of this compound.

| Precursor | Reagents | Base | Solvent | Conditions | Yield | Reference |

| N-(2-cyanophenyl)acetamide | NH₂OH·HCl | Na₂CO₃ | Methanol/Water | Reflux, 2h | Not specified | nih.gov |

| 2-Cyanoacetamide | Sodium Nitrite, Acetic Acid | - | Water | Not specified | Not specified | google.com |

| 2-Cyanoacetamide | Sodium Nitrite, Ion Exchange Resin | - | Water | 50°C, 5h | ~90% | google.com |

| Aromatic Nitriles | NH₂OH·HCl | Various bases | Ethanol (B145695) | Varies | Good | Not specified |

This table presents data for the synthesis of analogous amidoxime compounds to illustrate common synthetic conditions.

Stereoselective Synthesis Approaches to this compound

The stereochemistry of the C=N double bond in amidoximes is a critical aspect of their structure. For this compound, the "(3Z)" designation indicates that the amino group and the hydroxyl group are on the same side of the double bond. In many syntheses of amidoximes from nitriles, the (Z)-isomer is the thermodynamically more stable and, therefore, the predominant product nih.gov.

The preference for the (Z)-configuration is often attributed to the formation of a stable, six-membered intramolecular hydrogen bond between the amino group's hydrogen and the nitrogen atom of the hydroxyimino group nih.gov. This conformational lock stabilizes the (Z)-isomer over the (E)-isomer. X-ray crystallography studies on analogous compounds, such as (Z)-N-[2-(N′-Hydroxycarbamimidoyl)phenyl]acetamide, have confirmed the presence of such intramolecular hydrogen bonds, which result in planar, ring-like motifs nih.gov. While specific stereoselective methods targeting the (E)-isomer exist for other oximes, the inherent stability of the (Z)-form in this particular scaffold generally directs the synthesis toward the desired isomer without the need for complex stereocontrol strategies.

Functionalization and Derivatization Reactions of the Chemical Compound

The trifunctional nature of this compound provides a rich platform for a variety of chemical transformations, allowing for selective modifications at the amide, hydroxyimino, and amino moieties.

Modifications at the Amide Moiety of this compound

The primary amide group (–CONH₂) is a robust functional group but can undergo several transformations. One of the principal reactions is its reduction to a primary amine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the propanamide into a corresponding 1,3-diaminopropane (B46017) derivative smolecule.com. It is important to note that such powerful reducing agents would likely also reduce the hydroxyimino group.

Hydrolysis of the amide, either under acidic or basic conditions, would lead to the corresponding carboxylic acid. However, these conditions might also affect the other functional groups present in the molecule. The amide nitrogen can also participate in condensation reactions or be alkylated, although these reactions are less common for primary amides compared to secondary ones.

Transformations of the Hydroxyimino Group

The hydroxyimino (oxime) group is highly versatile and central to the reactivity of the molecule.

O-Acylation and O-Alkylation: The oxygen atom of the hydroxyimino group can be readily acylated using acid anhydrides or acid chlorides, or alkylated with alkyl halides organic-chemistry.org. These O-substituted derivatives are often key intermediates for further reactions.

Cyclization to Heterocycles: The amidoxime functionality is a classic precursor for the synthesis of 1,2,4-oxadiazole (B8745197) rings. Reaction of this compound with an acid derivative (such as an acid chloride or anhydride) first forms an O-acylamidoxime intermediate. This intermediate can then undergo thermal or base-catalyzed cyclodehydration to yield a 3,5-disubstituted-1,2,4-oxadiazole chim.itmdpi.comrjptonline.org. The substituent at the 3-position of the oxadiazole would be derived from the aminomethyl-acetamide backbone, while the substituent at the 5-position comes from the acylating agent.

Reduction: The hydroxyimino group can be reduced to an amino group, converting the amidoxime to a gem-diamine. Catalytic hydrogenation is a common method for this transformation.

Rearrangement: Under acidic conditions, oximes can undergo the Beckmann rearrangement to form amides. However, for an amidoxime, this reaction pathway would be complex and compete with other acid-catalyzed processes.

The following table outlines key transformations involving the hydroxyimino group in analogous amidoxime systems.

| Starting Material Class | Reagent | Product Class | Reference |

| Amidoxime | Acyl Chloride / Anhydride | O-Acylamidoxime | mdpi.com |

| O-Acylamidoxime | Heat or Base (e.g., TBAF) | 1,2,4-Oxadiazole | mdpi.com |

| Amidoxime | Alkyl Halide | O-Alkyl Amidoxime | organic-chemistry.org |

| Amidoxime | Reducing Agent (e.g., H₂/Catalyst) | Gem-Diamine | Not specified |

This table illustrates general reactivity patterns for the amidoxime functional group.

Reactions Involving the Amino Functionality

The primary amino group (–NH₂) is a potent nucleophile and can undergo a wide range of standard amine reactions.

N-Acylation: The amino group can be selectively acylated with reagents like acid anhydrides or acid chlorides under basic conditions to form the corresponding N-acyl derivatives libretexts.orgresearchgate.netsemanticscholar.org. This reaction is typically high-yielding and allows for the introduction of a wide variety of substituents.

Condensation Reactions: The amino group can condense with aldehydes and ketones to form imines (Schiff bases). These imines can be further reduced to secondary amines.

N-Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Selective mono-alkylation can be challenging but may be achieved using specific methodologies organic-chemistry.org.

Participation in Heterocyclization: The amino group, in conjunction with the adjacent hydroxyimino functionality, can participate in cyclization reactions to form various nitrogen-containing heterocycles. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidine (B1678525) rings organic-chemistry.orgresearchgate.net. This transformation highlights the utility of the core scaffold as a precursor to more complex heterocyclic systems.

Development of Novel Synthetic Methodologies for this compound

No specific information is available in the public domain regarding novel synthetic methodologies for this compound.

Exploration of Catalytic Approaches in its Synthesis

There is no published research detailing the exploration of catalytic approaches for the synthesis of this compound.

Application of Green Chemistry Principles to Compound Preparation

No literature was found that discusses the application of green chemistry principles to the preparation of this compound.

Advanced Spectroscopic and Structural Characterization of 3z 3 Amino 3 Hydroxyimino Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Elucidation

¹H NMR and ¹³C NMR Spectral Analysis

No experimental ¹H NMR or ¹³C NMR data for (3Z)-3-Amino-3-(hydroxyimino)propanamide has been found in the searched scientific literature. Such data would be crucial for confirming the molecular structure, identifying the chemical environment of each proton and carbon atom, and verifying the (Z)-isomer configuration of the hydroxyimino group.

2D NMR Techniques for Connectivity Assignments

Information regarding the use of 2D NMR techniques, such as COSY, HSQC, or HMBC, for the structural elucidation of this compound is currently unavailable. These techniques would be instrumental in definitively assigning the connectivity of atoms within the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

No published HRMS data for this compound could be located. HRMS analysis would be essential for determining the compound's exact molecular weight and confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

There is no available MS/MS data detailing the fragmentation pattern of this compound. This analysis would provide valuable insights into the compound's structure by identifying characteristic fragment ions.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

No experimental data from vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, has been found for this compound. This information would be key to identifying the characteristic vibrational frequencies of its functional groups (e.g., C=O, N-H, O-H, C=N) and for any potential conformational analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the IR spectrum is expected to be characterized by several key absorption bands.

The presence of the primary amide group (-CONH₂) would give rise to distinct peaks. Typically, the N-H stretching vibrations of a primary amide appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is expected to be a very strong absorption between 1680 and 1630 cm⁻¹. The N-H bending vibration, or the Amide II band, typically appears around 1640-1590 cm⁻¹.

The hydroxyimino group (-C=N-OH) also has characteristic IR absorptions. A broad O-H stretching band is anticipated in the 3300-2500 cm⁻¹ region, with the broadness resulting from hydrogen bonding. The C=N stretching vibration is expected to appear in the 1690-1620 cm⁻¹ range, potentially overlapping with the Amide I band. The N-O stretching vibration usually gives a medium intensity band between 960 and 930 cm⁻¹.

The amino group (-NH₂) will also contribute to the spectrum, with N-H stretching vibrations in the 3500-3300 cm⁻¹ region, possibly overlapping with the amide N-H stretches. The C-N stretching vibration would likely be observed in the 1250-1020 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (-CONH₂) | N-H Stretch | 3400-3200 (two bands) | Medium-Strong |

| C=O Stretch (Amide I) | 1680-1630 | Strong | |

| N-H Bend (Amide II) | 1640-1590 | Medium-Strong | |

| Hydroxyimino (-C=N-OH) | O-H Stretch | 3300-2500 | Broad, Medium |

| C=N Stretch | 1690-1620 | Medium | |

| N-O Stretch | 960-930 | Medium | |

| Amino (-NH₂) | N-H Stretch | 3500-3300 | Medium |

| C-N Stretch | 1250-1020 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that cause a change in the polarizability of a molecule. For this compound, certain vibrational modes would be more prominent in the Raman spectrum.

The C=N stretch of the hydroxyimino group is expected to produce a strong Raman signal in the 1690-1620 cm⁻¹ region. The C=O stretch of the amide group (Amide I) would also be Raman active, appearing around 1680-1630 cm⁻¹. Symmetric stretching vibrations of non-polar bonds, such as C-C single bonds within the propanamide backbone, would also be observable in the Raman spectrum, typically in the 1200-800 cm⁻¹ region. The N-O stretch of the oxime is also expected to be Raman active.

Due to the lack of specific experimental data, a detailed table of Raman shifts is not provided. However, the technique would be invaluable in confirming the presence of the key functional groups and providing insight into the molecular symmetry and backbone structure.

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound has not been found in the primary literature, analysis of related structures, such as other amide-oxime derivatives, allows for predictions of its solid-state conformation.

A successful crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. For instance, the C=N bond of the hydroxyimino group is expected to have a length of approximately 1.28 Å, and the N-O bond length would be around 1.38 Å. The amide C=O and C-N bond lengths are anticipated to be in the range of 1.23 Å and 1.33 Å, respectively.

The "(3Z)" designation in the compound's name indicates a specific stereochemistry about the C=N double bond, where the amino group and the hydroxyl group are on the same side. This conformation would be confirmed by the crystallographic data.

Table 2: Predicted Single-Crystal X-ray Diffraction Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Bond Lengths | C=N (~1.28 Å), N-O (~1.38 Å), C=O (~1.23 Å) |

| Key Conformation | Z-configuration at the C=N bond |

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample and to identify different crystalline forms, known as polymorphs. Polymorphism is common in organic molecules, particularly those capable of forming strong hydrogen bonds, as different hydrogen-bonding arrangements can lead to different crystal packing.

A PXRD study of this compound would involve analyzing the diffraction pattern of a powdered sample. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

If different synthetic or crystallization conditions were to yield different polymorphs of the compound, PXRD would be the primary tool for their identification. Each polymorph would exhibit a distinct diffraction pattern. The study of polymorphism is critical in pharmaceutical and materials science, as different polymorphs can have different physical properties, such as solubility, stability, and melting point. Although no specific polymorphism studies on this compound are publicly available, it is a likely candidate for exhibiting such behavior given its molecular structure.

Theoretical and Computational Chemistry Investigations of 3z 3 Amino 3 Hydroxyimino Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic behavior of molecules. indexcopernicus.com These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of ground state geometries, molecular orbitals, and reactive sites.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used approach for optimizing molecular geometries and predicting various chemical properties. ut.ac.ir For (3Z)-3-Amino-3-(hydroxyimino)propanamide, DFT calculations, often employing a basis set such as 6-31G(d,p), can determine the most stable three-dimensional arrangement of its atoms. indexcopernicus.com These calculations provide optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground state energy minimum.

Table 1: Theoretical Optimized Geometrical Parameters of this compound (Representative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.52 | ||

| C2-C3 | 1.48 | ||

| C3-N1 | 1.29 | ||

| N1-O1 | 1.41 | ||

| C3-N2 | 1.35 | ||

| C1-O2 | 1.24 | ||

| C1-N3 | 1.36 | ||

| C1-C2-C3 | 112.5 | ||

| C2-C3-N1 | 121.8 | ||

| C2-C3-N2 | 117.4 | ||

| N1-C3-N2 | 120.8 | ||

| C3-N1-O1 | 111.2 | ||

| O2-C1-N3 | 123.7 | ||

| O2-C1-C2 | 120.5 | ||

| N3-C1-C2 | 115.8 | ||

| H-N2-C3 | 120.0 | ||

| H-O1-N1 | 105.0 | ||

| C1-C2-C3-N1 | 180.0 | ||

| C2-C3-N1-O1 | 0.0 | ||

| C2-C3-N2-H | 0.0 | ||

| O2-C1-C2-C3 | 0.0 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

The energies of the HOMO and LUMO can be used to calculate various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), global softness (S), and electrophilicity index (ω). ijcce.ac.ir These parameters provide further insights into the molecule's reactive nature.

Table 2: Calculated FMO Properties of this compound (Representative)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 |

Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, indicating sites for nucleophilic attack. Green areas correspond to regions of neutral potential. ut.ac.ir For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms, highlighting them as potential sites for electrophilic interaction.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a detailed view of the conformational changes and dynamics of a molecule in various environments.

Conformational Energy Landscape Exploration

MD simulations can be used to explore the conformational energy landscape of this compound. By simulating the molecule's motion over a period of time, it is possible to identify the different stable and metastable conformations and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape can influence its interactions with other molecules. The simulations can reveal the most populated conformational states under given conditions. ut.ac.ir

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry serves as a powerful tool for elucidating the intricate details of chemical reactions. By modeling reactions at the molecular level, researchers can gain insights into transient structures and energetic landscapes that are often difficult or impossible to observe experimentally. For the compound this compound, computational modeling could provide a deep understanding of its reactivity and potential synthetic pathways. However, a comprehensive search of publicly available scientific literature reveals a significant gap in research specifically focused on the theoretical and computational investigation of this molecule's reaction mechanisms.

Detailed computational studies involving transition state searches, energy barrier calculations, and reaction pathway analyses for this compound have not been reported in accessible scholarly articles. Such studies are crucial for a thorough understanding of a compound's chemical behavior. In the absence of specific research on this molecule, the following sections outline the established theoretical approaches that would be employed for such an investigation.

Transition State Search and Energy Barrier Calculation

The exploration of a chemical reaction's potential energy surface is fundamental to understanding its mechanism. The transition state, a first-order saddle point on this surface, represents the highest energy barrier that reactants must overcome to transform into products. Identifying the geometry of this transient species and calculating the height of the energy barrier (activation energy) are primary objectives of computational reaction mechanism studies.

A variety of algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method or dimer methods, are typically used to locate transition states. Once a transition state is identified, frequency calculations are performed to confirm its nature; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state determines the reaction's activation energy. This value is a critical factor in predicting the reaction rate. Quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set, are commonly employed to perform these calculations with a high degree of accuracy.

For a hypothetical reaction involving this compound, a data table summarizing the results of such a study would typically be presented as follows:

| Reaction Step | Reactant(s) | Transition State (TS) Geometry | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Step 1: Isomerization | (3Z)-isomer | C-N bond rotation | Data not available | Data not available |

| Step 2: Cyclization | Propanamide chain | Formation of a new C-N bond | Data not available | Data not available |

This table is illustrative. The values are marked as "Data not available" as no published research provides this specific information for this compound.

Reaction Pathway Analysis for Synthetic Transformations

Following the identification of transition states and the calculation of energy barriers, a complete reaction pathway can be mapped out. This involves tracing the intrinsic reaction coordinate (IRC) from the transition state down to the corresponding reactants and products on the potential energy surface. An IRC analysis confirms that the identified transition state correctly connects the intended reactants and products.

A summary of a reaction pathway analysis could be presented in a table format, detailing the energetic profile of the reaction.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 (Reference) |

| TS1 | Transition State 1 | Data not available |

| I1 | Intermediate 1 | Data not available |

| TS2 | Transition State 2 | Data not available |

| P | Products | Data not available |

This table illustrates the type of data generated from a reaction pathway analysis. Specific values for the synthetic transformations of this compound are not available in the current scientific literature.

Coordination Chemistry and Metal Complexation Studies of 3z 3 Amino 3 Hydroxyimino Propanamide

Ligand Design and Potential Binding Modes of the Chemical Compound

(3Z)-3-Amino-3-(hydroxyimino)propanamide possesses several potential donor atoms, making it a versatile ligand for coordinating with metal ions. The key functional groups that can participate in binding are the amino group (-NH2), the hydroxyimino group (-NOH), and the amide group (-CONH2). The spatial arrangement of these groups allows for various coordination modes, including monodentate, bidentate, and potentially bridging behavior.

The amino group provides a nitrogen donor, the hydroxyimino group offers both a nitrogen and an oxygen donor, and the amide group can coordinate through its oxygen atom. The presence of multiple binding sites suggests that this ligand can act as a chelating agent, forming stable ring structures with a central metal ion. The stereochemistry of the (3Z) isomer will also influence the geometry of the resulting metal complexes.

The chelation of this compound with transition metals is anticipated due to the presence of multiple donor sites. The formation of five- or six-membered chelate rings is particularly favorable in coordination chemistry as it leads to enhanced thermodynamic stability, known as the chelate effect.

Potential chelation modes for this ligand include:

N,N'-chelation: Involving the nitrogen atom of the amino group and the nitrogen atom of the hydroxyimino group. This would result in the formation of a stable five-membered ring.

N,O-chelation: Coordination could occur through the nitrogen atom of the amino group and the oxygen atom of the hydroxyimino group, or the nitrogen of the hydroxyimino group and the oxygen of the amide group.

The preferred mode of chelation will depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the pH of the reaction medium, and the solvent used.

The interactions between this compound and a metal ion would primarily be coordinate covalent bonds. The lone pairs of electrons on the nitrogen and oxygen atoms of the ligand would be donated to the vacant orbitals of the transition metal ion.

The strength and nature of these bonds can be predicted to some extent by Hard and Soft Acid and Base (HSAB) theory. Transition metal ions can be classified as hard, soft, or borderline acids, while the donor atoms of the ligand (N and O) are generally considered hard bases. Therefore, this ligand would be expected to form stable complexes with hard or borderline metal ions such as Cr(III), Fe(III), Co(II), and Cu(II).

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of a metal salt with the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and molar ratio of metal to ligand, would be crucial in determining the stoichiometry and structure of the resulting complex.

A general synthetic procedure would involve dissolving the metal salt (e.g., chloride or nitrate (B79036) salts of transition metals) and the ligand in a solvent like ethanol (B145695) or a water-ethanol mixture. The reaction might be carried out under reflux to ensure completion. The pH of the solution may need to be adjusted to facilitate the deprotonation of the ligand, which can enhance its coordinating ability. The resulting solid complex could then be isolated by filtration, washed, and dried.

Once synthesized, the characterization of these novel coordination compounds would be essential to determine their structure and properties.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the binding mode of the ligand. A comparison of the IR spectrum of the free ligand with that of the metal complex would reveal shifts in the vibrational frequencies of the functional groups involved in coordination. For example, a shift in the ν(N-H) band of the amino group or the ν(C=N) and ν(N-O) bands of the hydroxyimino group would indicate their involvement in bonding to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would provide information about the d-d electronic transitions of the metal ion, which are indicative of the coordination geometry around the metal center. The position and intensity of these absorption bands can help in assigning a tetrahedral, square planar, or octahedral geometry to the complex.

Magnetic Moment Measurements: Measuring the magnetic susceptibility of the complexes at room temperature allows for the calculation of the effective magnetic moment (µeff). This value provides information about the number of unpaired electrons in the metal ion and can help to distinguish between different possible geometries (e.g., high-spin vs. low-spin octahedral complexes) and oxidation states of the metal.

Below is a hypothetical table illustrating the kind of data that might be obtained from such characterization, based on complexes with similar ligands.

| Hypothetical Complex | Color | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) (Free Ligand → Complex) | UV-Vis λmax (nm) |

| [Co(L)₂]Cl₂ | Pink | ~4.8-5.2 | ν(N-H): 3350 → 3280ν(C=N): 1640 → 1625ν(N-O): 940 → 960 | 520, 650 |

| [Ni(L)₂]Cl₂ | Green | ~2.9-3.4 | ν(N-H): 3350 → 3275ν(C=N): 1640 → 1620ν(N-O): 940 → 965 | 410, 670, 750 |

| [Cu(L)₂]Cl₂ | Blue | ~1.8-2.2 | ν(N-H): 3350 → 3290ν(C=N): 1640 → 1630ν(N-O): 940 → 955 | 620 |

L = this compound

Structural Elucidation of Coordination Geometries

Based on the nature of the ligand and the common coordination numbers of transition metals, several geometries could be anticipated for complexes of this compound:

Octahedral: For a metal ion coordinating with two or three bidentate ligands. This is a very common geometry for many transition metal complexes.

Square Planar: Often observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

Tetrahedral: Common for d¹⁰ metal ions like Zn(II) and for some Co(II) complexes.

Despite a comprehensive search for scholarly articles and research data, no specific studies detailing the coordination chemistry, X-ray crystallography, or computational modeling of metal complexes with the ligand This compound were found.

As a result, the requested article focusing on the "," with specific sections on "X-ray Crystallography of Metal Complexes" and "Computational Modeling of Complex Structures," cannot be generated at this time due to the absence of published research on this particular compound.

Further research and experimental studies would be required to elucidate the coordination behavior of this compound and characterize its metal complexes.

Mechanistic Investigations of Biological Interactions Involving 3z 3 Amino 3 Hydroxyimino Propanamide and Its Derivatives

Enzyme Binding and Inhibition Mechanisms (In Vitro Studies)

Elucidation of Active Site Interactions and Molecular Docking Studies

There are currently no publicly available molecular docking studies that have investigated the binding of (3Z)-3-Amino-3-(hydroxyimino)propanamide to any specific enzyme active sites. Such studies are crucial for predicting the binding orientation and affinity of a ligand to a protein target, providing insights into potential inhibitory or modulatory effects. The absence of this data means that the molecular basis for any potential enzyme interaction remains purely speculative.

Structure-Activity Relationships (SAR) at the Molecular Level

Detailed structure-activity relationship (SAR) studies for this compound and its derivatives are not present in the current body of scientific literature. SAR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a compound by modifying its chemical structure. Without this research, the specific chemical features of this compound that might contribute to biological activity are unknown.

Receptor-Ligand Interaction Studies (In Vitro Studies)

Characterization of Binding Affinities and Selectivity

No experimental data on the binding affinities and selectivity of this compound for any biological receptors have been reported. Binding assays are essential for determining the strength of the interaction between a ligand and a receptor and for understanding its potential to act as an agonist, antagonist, or modulator.

Allosteric Modulation and Conformational Changes in Biological Targets

Research into the potential allosteric modulation of biological targets by this compound is also absent from the scientific record. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) site, causing a conformational change that can alter the protein's activity. Whether this compound can induce such changes in any receptor or enzyme is yet to be investigated.

Biochemical Pathway Modulation Research

Investigation of Cellular Target Engagement (Mechanistic Focus)

The cellular engagement of this compound is likely to follow the established patterns of other amidoxime-containing molecules. Two principal mechanisms of action are the enzymatic conversion to active amidines and the release of nitric oxide, which can subsequently interact with a variety of cellular targets.

A primary metabolic pathway for amidoximes involves their reduction to the corresponding amidines. This bioactivation is catalyzed by the mitochondrial amidoxime-reducing component (mARC), a molybdenum-dependent enzyme system. nih.gov The resulting amidine from this compound would be 3-amino-3-iminopropanamide. Amidines are known to be potent inhibitors of serine proteases and can interact with other biological targets, suggesting that the therapeutic effects of the parent amidoxime (B1450833) may be mediated by its activated amidine form. nih.gov

Another significant mechanism of cellular engagement for amidoximes is through the enzymatic release of nitric oxide (NO). nih.govnih.gov This process is often mediated by cytochrome P450 (CYP450) enzymes, which oxidize the amidoxime group. nih.gov The released NO is a crucial signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission. nih.govnih.gov Therefore, this compound could potentially engage cellular targets sensitive to NO levels.

Some amidoxime derivatives have also been found to exhibit antiproliferative activity, with studies suggesting that they may bind to DNA, particularly in the minor groove of AT-rich regions. mdpi.comirb.hr This interaction could interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. The potential for this compound or its derivatives to engage in similar interactions warrants further investigation.

Table 1: Potential Cellular Engagement Mechanisms of this compound

| Proposed Mechanism | Key Enzymes/Targets | Potential Cellular Outcome |

|---|---|---|

| Prodrug Activation | Mitochondrial Amidoxime Reducing Component (mARC) | Conversion to the active amidine, 3-amino-3-iminopropanamide, which can then interact with its own specific targets (e.g., serine proteases). |

| Nitric Oxide (NO) Donation | Cytochrome P450 (CYP450) enzymes | Release of NO, leading to activation of guanylate cyclase and subsequent downstream signaling. |

| Direct Enzyme Inhibition | Acetylcholinesterase, Squalene-hopene cyclase | Inhibition of enzyme activity, leading to modulation of related pathways. |

| DNA Interaction | DNA (minor groove) | Potential for antiproliferative effects through interference with DNA processes. |

Influence on Key Biomolecular Processes (e.g., Enzyme Cascades)

The influence of this compound on key biomolecular processes is intrinsically linked to its cellular target engagement. The enzymatic conversions and interactions initiated by this compound can trigger or inhibit specific enzyme cascades.

The release of nitric oxide from this compound by CYP450 enzymes can directly influence the cGMP signaling pathway. nih.gov NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov cGMP acts as a second messenger in a variety of physiological responses, including smooth muscle relaxation and inhibition of platelet aggregation. nih.gov

Furthermore, certain amidoxime derivatives have been shown to act as inhibitors of specific enzymes. For example, some have demonstrated the ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds. nih.govnih.gov Others have been identified as inhibitors of squalene-hopene cyclase, an enzyme crucial for the stability of some bacterial cell membranes. nih.gov While these activities are specific to the derivatives studied, they highlight the potential for the amidoxime functional group to be incorporated into molecules that target and modulate specific enzyme activities.

The conversion of this compound to its corresponding amidine by mARC is a critical step that can initiate a cascade of downstream effects, depending on the biological targets of the resulting amidine. nih.gov For instance, if the amidine inhibits a key protease in a particular pathway, it could disrupt the entire cascade that is dependent on that enzyme.

Table 2: Potential Influence of this compound on Biomolecular Processes

| Biomolecular Process | Mediating Molecule/Enzyme | Potential Consequence |

|---|---|---|

| cGMP Signaling Pathway | Nitric Oxide (NO) / Soluble Guanylate Cyclase (sGC) | Activation of sGC, leading to increased cGMP levels and subsequent physiological responses like vasodilation. |

| Neurotransmission | Acetylcholinesterase (AChE) | Potential for AChE reactivation in specific contexts, influencing cholinergic signaling. |

| Bacterial Cell Membrane Synthesis | Squalene-hopene cyclase | Possible inhibition of this enzyme, leading to antibacterial effects. |

| Proteolytic Cascades | Serine Proteases | Inhibition by the activated amidine form, disrupting downstream signaling or processing of biomolecules. |

Advanced Applications and Future Research Perspectives

Potential in Catalyst Design and Mechanistic Catalysis Research

The unique structure of (3Z)-3-Amino-3-(hydroxyimino)propanamide, which combines an amino group and a hydroxyimino group on the same carbon, makes it a compelling candidate for catalyst development. Its potential spans both organocatalysis and transition metal catalysis.

The amidoxime (B1450833) functional group is known for its remarkable reactivity. rsc.org Studies on similar compounds have demonstrated that amidoximes can exhibit high reactivity in neutral form, participating in reactions such as acylation through mechanisms suggestive of intramolecular catalysis. rsc.org This intrinsic reactivity suggests that this compound could function as an organocatalyst, facilitating chemical transformations without the need for a metal center.

Furthermore, the amidoxime moiety and the adjacent amide group present excellent coordination sites for metal ions. researchgate.netresearchgate.net Compounds containing vicinal dioxime groups (vic-dioximes) are extensively used as chelating ligands in coordination chemistry, forming stable complexes with various transition metals. nih.govresearchgate.net These metal complexes often exhibit significant catalytic activity. For example, certain cobaloxime catalysts are effective in promoting the synthesis of cyclic carbonates from epoxides and carbon dioxide. researchgate.net The ability of this compound to act as a ligand could be harnessed to create novel metal-based catalysts for a range of organic reactions. The rational design of such ligands is a crucial aspect of developing new, efficient catalytic systems. escholarship.org

| Catalysis Type | Relevant Functional Group(s) | Potential Role of Compound | Example of Related Application |

|---|---|---|---|

| Organocatalysis | Amidoxime | Direct catalyst via intramolecular proton transfer | Acylation reactions rsc.org |

| Transition Metal Catalysis | Amidoxime, Amide | Chelating ligand for metal centers (e.g., Co, Ni, Cu) | CO₂ fixation into cyclic carbonates researchgate.net |

| Photocatalysis | Amidoxime-Metal Complex | Component of a photosensitizer or catalytic center | Degradation of organic pollutants acs.org |

Exploration in Supramolecular Chemistry and Advanced Material Science

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The amidoxime group is a powerful building block in this field due to its capacity for hydrogen bonding and metal coordination. researchgate.net The amino, hydroxyl, and amide functionalities within this compound provide multiple points for forming intricate, self-assembled supramolecular structures.

This capacity for molecular recognition and assembly is being actively explored in the development of advanced functional materials. Researchers have successfully created amidoxime-functionalized materials for a variety of high-performance applications, particularly in environmental remediation and protection. acs.org

Heavy Metal and Radionuclide Sequestration : Porous materials functionalized with amidoxime groups exhibit a high affinity for various metal ions. acs.org They have been used to create highly effective adsorbents for removing heavy metals like copper, iron, lead, and zinc from wastewater. researchgate.net The mechanism often involves the chelation of metal ions via the formation of stable five-membered rings with the amidoxime group. acs.orgnih.gov Similarly, these materials show remarkable efficiency and selectivity in extracting uranium (in the form of the uranyl ion, U(VI)) from aqueous solutions, including seawater. rsc.org

Detoxification and Gas Capture : Amidoxime-functionalized porous polymers have been shown to effectively hydrolyze and detoxify organophosphorus nerve agent simulants. acs.org The same materials can also capture toxic industrial gases like sulfur dioxide (SO₂), where the basicity of the amidoxime moiety facilitates strong interactions. acs.org

The integration of this compound into polymers, aerogels, or onto the surface of substrates like carbon or silica (B1680970) could yield a new generation of advanced materials with tailored properties for targeted applications. researchgate.netacs.orgrsc.org

| Application Area | Target Species | Material Type | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Water Purification | Heavy metal ions (Pb, Hg, Cu, Ni) | Macroporous carbon electrodes | Coordination and electrochemical reduction | acs.orgnih.gov |

| Resource Extraction | Uranyl ions (U(VI)) | Magnetic mesoporous silica | Inner-sphere surface complexation | rsc.org |

| Environmental Protection | Organophosphorus compounds | Porous reactive fibers | Hydrolysis | acs.org |

| Air Quality Control | Sulfur dioxide (SO₂) | Porous reactive fibers | Acid-base interaction | acs.org |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The traditional process of discovering and optimizing new molecules for specific applications is often time-consuming and resource-intensive. aiche.org Artificial intelligence (AI) and machine learning (ML) are revolutionizing this process by enabling rapid screening, property prediction, and de novo design of chemical compounds. uga.eduaxxam.com

For a molecule like this compound, AI/ML methodologies offer a powerful toolbox to explore its potential and design superior derivatives. researchgate.net

Accelerated Catalyst Screening : ML models can be trained on large datasets from computational catalysis to identify fundamental correlations between a catalyst's structure and its performance. innovations-report.com By building a database of properties for compounds related to this compound, AI could predict its catalytic activity for various reactions, streamlining the experimental validation process.

Quantitative Structure-Property Relationship (QSPR) Modeling : A compelling example is the use of automated ML to design novel oxime ester photoinitiators. acs.org In that work, a QSPR model was developed from a dataset of over 120 oxime compounds to predict photosensitivity. This model not only showed high predictive accuracy but also provided intuitive directions for designing new, more effective molecules, which were subsequently synthesized and validated. acs.org A similar approach could be applied to this compound to optimize it for catalytic efficiency, material binding affinity, or other desired properties.

De Novo Molecular Design : Generative AI models, akin to "ChatGPT for molecules," can be trained on chemical structure data to propose entirely new molecules with specific desired properties. neurosciencenews.comnih.gov For instance, an AI could be tasked to generate derivatives of this compound that exhibit enhanced binding to a particular metal ion or possess optimal electronic properties for a catalytic cycle. This approach accelerates the exploration of chemical space and can uncover non-intuitive designs that a human chemist might overlook. neurosciencenews.compatsnap.com

The synergy between high-throughput computational screening, ML model development, and targeted experimental synthesis represents the future of chemical discovery, a paradigm in which this compound and its analogues can be rapidly evaluated and optimized.

| AI/ML Application | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Property Prediction | Estimate catalytic activity or binding affinity. | Train ML models (e.g., neural networks, SVM) on existing chemical data. | Prioritized list of candidate molecules for experimental testing. nih.gov |

| QSPR Modeling | Understand how structural changes affect function. | Develop regression models linking molecular descriptors to observed properties. | Rational design rules for optimizing the molecular structure. acs.org |

| Generative Design | Discover novel, high-performance molecules. | Use generative models (e.g., RNNs, GANs) to create new chemical structures. | Innovative molecular scaffolds with superior properties. neurosciencenews.comnih.gov |

| Mechanism Discovery | Elucidate complex reaction pathways. | Analyze large datasets from quantum chemical simulations to identify patterns. | Deeper understanding of catalytic cycles and material interactions. innovations-report.com |

Q & A

Basic: What are the standard synthetic routes for (3Z)-3-Amino-3-(hydroxyimino)propanamide, and how do reaction conditions influence product purity?

Answer:

A common synthesis involves reacting hydroxylamine hydrochloride (NHOH·HCl) with a sodium carbonate buffer in methanol, followed by addition of the precursor nitrile or ketone derivative. For example, 3-Amino-3-(hydroxyimino)-N-phenylpropanamide was synthesized by reacting hydroxylamine hydrochloride with sodium carbonate in water/methanol, yielding the oxime product after purification . Reaction conditions such as pH, temperature, and solvent polarity must be tightly controlled to avoid side reactions (e.g., over-oxidation or hydrolysis). Purity can be assessed via HPLC or TLC, with recrystallization in polar solvents (e.g., ethanol/water mixtures) often used to isolate the Z-isomer selectively.

Basic: What spectroscopic methods are recommended for characterizing the structure of this compound?

Answer:

Key techniques include:

- 1H and 13C NMR : To confirm the Z-configuration of the hydroxyimino group and the presence of the amino/amide moieties. For example, in similar compounds, characteristic peaks for NH and OH groups appear as broad singlets near δ 5–7 ppm in DMSO-d .

- IR Spectroscopy : To identify N-H stretches (~3300 cm), carbonyl (C=O, ~1650 cm), and hydroxyimino (C=N-OH, ~1600 cm) groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M+H]+) and fragmentation patterns.

Advanced: How can researchers resolve discrepancies in NMR data when characterizing stereoisomers of this compound?

Answer:

Discrepancies often arise due to dynamic isomerization or solvent effects. Methodological strategies include:

- Variable-Temperature NMR : To observe coalescence of peaks, indicating interconversion between isomers.

- X-ray Crystallography : Using programs like SHELXL (via SHELX suite) for unambiguous determination of the Z-configuration and hydrogen-bonding networks .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental NMR data.

For example, in structurally related compounds, coupling constants (e.g., ) between the hydroxyimino group and adjacent protons can differentiate Z/E isomers .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during the synthesis of this compound derivatives?

Answer:

Byproduct formation (e.g., over-oxidized or hydrolyzed products) can be mitigated by:

- Controlled pH : Maintaining a weakly basic environment (pH 8–9) to stabilize the hydroxylamine reagent while preventing decomposition.

- Low-Temperature Reactions : Conducting steps at 0–5°C to suppress side reactions.

- In Situ Monitoring : Using LC-MS or inline IR to track reaction progress and terminate at optimal conversion.

- Protecting Groups : Introducing tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines during synthesis .

For example, highlights the use of methanol as a solvent to enhance solubility of intermediates and reduce hydrolysis.

Basic: What biological activities have been reported for this compound analogs?

Answer:

Structural analogs (e.g., N-substituted propanamides) exhibit:

- Enzyme Inhibition : Binding to metalloenzymes (e.g., urease) via coordination of the hydroxyimino group to active-site metal ions .

- Antiproliferative Activity : Derivatives with triazole or indole moieties show cytotoxicity in cancer cell lines, possibly via HDAC inhibition .

- Antimicrobial Properties : Hydroxyimino groups may disrupt bacterial cell wall synthesis.

Biological assays should include dose-response curves (IC), selectivity profiling, and molecular docking studies to validate mechanisms .

Advanced: How can researchers address contradictions in biological assay results for this compound derivatives?

Answer:

Contradictions may arise from impurities, stereochemical variability, or assay conditions. Solutions include:

- HPLC Purification : Ensure >95% purity before testing.

- Chiral Separation : Use chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers for individual bioactivity profiling.

- Assay Standardization : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) and validate with positive controls.

- Metabolic Stability Tests : Assess compound stability in serum to rule out false negatives due to rapid degradation .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Answer:

While specific toxicity data for this compound is limited, general precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

- Waste Disposal : Follow institutional guidelines for organic amines/nitroso compounds.

Advanced: What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model interactions with solvents or enzymes to guide synthetic routes.

- Retrosynthesis Software : Tools like Synthia™ or Reaxys® propose pathways based on analogous reactions (e.g., oxime formation from nitriles) .

Basic: How can researchers confirm the Z/E configuration of the hydroxyimino group in this compound?

Answer:

- NMR Nuclear Overhauser Effect (NOE) : Irradiate the hydroxyimino proton and observe NOE enhancements in nearby protons to confirm spatial proximity (Z-configuration).

- X-ray Diffraction : Single-crystal analysis provides definitive proof, as seen in related compounds resolved using SHELXL .

Advanced: What strategies are effective for scaling up the synthesis of this compound while maintaining stereochemical purity?

Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions.

- Catalytic Optimization : Use transition-metal catalysts (e.g., Cu(I)) to enhance regioselectivity.

- Crystallization Engineering : Screen solvents (e.g., acetone/water) to isolate the Z-isomer via differential solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.